In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)-L-alanine
In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethoxyphenyl)-L-alanine, also known by synonyms such as 3-Methoxy-O-methyl-L-tyrosine and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a synthetic amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural similarity to naturally occurring amino acids, particularly L-DOPA, positions it as a crucial intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its biological relevance.
Physicochemical Properties
The physicochemical characteristics of 3-(3,4-Dimethoxyphenyl)-L-alanine are fundamental to its application in drug design and synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General and Physical Properties
A summary of the key physicochemical data for 3-(3,4-Dimethoxyphenyl)-L-alanine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][][3][4][5] |
| Molecular Weight | 225.24 g/mol | [1][][3][4][5] |
| Appearance | White to off-white solid/crystalline powder | [][4] |
| Melting Point | 254-257 °C | [3] |
| Boiling Point | 374.3 °C (Predicted) | [1] |
| Density | 1.214 g/cm³ (Predicted) | [5] |
| Optical Activity ([α]²²/D) | -5° (c = 4 in 1 M HCl) | [3] |
Solubility and Partition Coefficient
| Property | Value | Source |
| Solubility | Soluble in aqueous acid. Slightly soluble in water. | [] |
| logP (Predicted) | 0.002 (cLogP) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols applicable to amino acids like 3-(3,4-Dimethoxyphenyl)-L-alanine.
Determination of Melting Point
The melting point is a critical indicator of purity. A common method for its determination is using a capillary melting point apparatus.
Methodology:
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A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Solubility
Solubility is determined by measuring the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Methodology:
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An excess amount of 3-(3,4-Dimethoxyphenyl)-L-alanine is added to a known volume of the solvent (e.g., water, aqueous acid) in a sealed container.
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The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).
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The undissolved solid is removed by filtration or centrifugation.
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The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Titration
The pKa values, which represent the dissociation constants of the ionizable groups (the carboxylic acid and amino groups), can be determined by acid-base titration.
Methodology:
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A known concentration of 3-(3,4-Dimethoxyphenyl)-L-alanine is dissolved in deionized water.
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The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard experimental procedure for its determination.
Methodology:
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A solution of 3-(3,4-Dimethoxyphenyl)-L-alanine is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Biological Significance and Applications
3-(3,4-Dimethoxyphenyl)-L-alanine is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.
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Precursor to L-DOPA: One of the most significant applications of this compound is its use as a precursor in the chemical synthesis of Levodopa (L-DOPA), a primary medication for the treatment of Parkinson's disease. The methoxy groups can be cleaved to yield the hydroxyl groups characteristic of L-DOPA.[1]
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Enzyme Substrate: Research has indicated that 3-(3,4-Dimethoxyphenyl)-L-alanine can act as a substrate for certain enzymes, such as phenylalanine ammonia-lyases (PALs).[1] These enzymes can catalyze the elimination of ammonia from the amino acid.
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Drug Development: Its structural backbone is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. It is used in the synthesis of complex organic molecules, including β-amino alcohols, which are important intermediates for various pharmaceuticals.[1]
Visualizations
Synthetic Pathway to L-DOPA
Caption: Conversion of 3-(3,4-Dimethoxyphenyl)-L-alanine to L-DOPA.
Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa values by acid-base titration.
General Alanine Metabolism
Caption: Simplified overview of L-alanine metabolism.
